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Compound of Interest

Compound Name: 5-bromo-4-fluoropyridin-2(1H)-one
CAS No.: 1805590-93-5
Cat. No.: B2815113
Get Quote
. J

5-bromo-4-fluoropyridin-2(1H)-one is a substituted heterocyclic compound featuring a
pyridine ring core. The presence of three distinct functional groups—a bromine atom, a fluorine
atom, and a pyridinone moiety—imparts a unique reactivity profile, making it a valuable
intermediate for targeted chemical synthesis.

A critical feature of the pyridin-2(1H)-one structure is its existence in a tautomeric equilibrium
with its aromatic alcohol form, 5-bromo-4-fluoropyridin-2-ol. For the purpose of this guide, we
will primarily refer to the pyridinone form, which is generally the predominant tautomer.
Understanding this equilibrium is crucial as it can influence reactivity in different chemical
environments.
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Caption: High-level workflow for the synthesis of the target compound.

Protocol: Synthesis of 5-bromo-4-fluoropyridin-2(1H)-
one

This protocol is a representative procedure based on analogous chemical transformations. [1]

[2]

Preparation: To a solution of 4-fluoropyridin-2(1H)-one (1.0 eq.) in acetonitrile (10 mL/mmol),
add N-Bromosuccinimide (1.05 eq.) in one portion at room temperature.

o Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-
MS) until the starting material is consumed.

e Workup: Upon completion, concentrate the reaction mixture under reduced pressure to
remove the solvent.

o Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer,
and extract the aqueous layer twice more with ethyl acetate.

e Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution
(to quench any remaining bromine), followed by brine.
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e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SOa),
filter, and concentrate in vacuo to yield the crude product.

« Purification: Purify the crude solid by recrystallization from an appropriate solvent system
(e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure 5-
bromo-4-fluoropyridin-2(1H)-one.

Spectroscopic Characterization

Structural confirmation is paramount. The following spectroscopic methods are essential for
validating the identity and purity of the synthesized compound. The predicted data are based
on analyses of structurally similar compounds. [3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region,
corresponding to the two protons on the pyridine ring. The proton at the C3 position will likely
appear as a doublet, coupled to the fluorine at C4. The proton at the C6 position will appear
as a singlet or a narrow doublet, depending on the long-range coupling.

e 13C NMR: The carbon NMR will display five distinct signals for the five carbon atoms in the
ring. The carbonyl carbon (C2) will be the most downfield signal. The carbons attached to the
electronegative fluorine (C4) and bromine (C5) atoms will also show characteristic shifts and
coupling (in the case of C4 and C3).
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Protocol: Sample Preparation for NMR Analysis

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or CDCIs) in
a clean NMR tube.

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz). [7]

Applications in Research and Drug Development

Halogenated heterocycles like 5-bromo-4-fluoropyridin-2(1H)-one are highly sought-after

building blocks in drug discovery. [8][9]The distinct reactivity of the C-Br and C-F bonds allows

for selective, stepwise functionalization.

Cross-Coupling Reactions: The bromine atom at the C5 position is an excellent handle for
palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the
introduction of diverse carbon-based substituents. [9]* Nucleophilic Aromatic Substitution
(SnAr): The fluorine atom at the C4 position, activated by the ring nitrogen, is susceptible to
nucleophilic displacement, allowing for the facile introduction of nitrogen, oxygen, or sulfur
nucleophiles. [8] This dual reactivity makes the compound a powerful tool in the generation
of chemical libraries for Structure-Activity Relationship (SAR) studies. [10]By systematically
modifying the scaffold at these two positions, chemists can fine-tune a molecule's biological
activity, selectivity, and pharmacokinetic properties.

Diagram 3: Role in SAR Studies
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Caption: Use of the scaffold in a typical Structure-Activity Relationship workflow.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential. The following
information is derived from the Globally Harmonized System (GHS) classifications. [11]

e Hazard Statements:

o H315: Causes skin irritation. [11] * H319: Causes serious eye irritation. [11] * H335: May
cause respiratory irritation. [11]

 Precautionary Measures:

o Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid
breathing dust, fumes, or vapors. [12]Avoid contact with skin, eyes, and clothing. [12]Wear
appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and
chemical-resistant gloves. * Storage: Store in a tightly sealed container in a cool, dry, and
well-ventilated place. Keep away from incompatible materials such as strong oxidizing
agents.

Conclusion
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5-bromo-4-fluoropyridin-2(1H)-one, with a molecular weight of 191.99 g/mol , is more than
just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined
physicochemical properties, coupled with a versatile reactivity profile, make it an invaluable
intermediate for constructing complex molecular architectures. For researchers in drug
discovery and materials science, a thorough understanding of its synthesis, characterization,
and safe handling is the first step toward unlocking its full potential in developing next-
generation therapeutics and functional materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 5-BroMo-4-fluoropyridin-2-aMine synthesis - chemicalbook [chemicalbook.com]

2. 5-BroMo-4-(trifluoroMethyl)pyriMidin-2(1H)-one synthesis - chemicalbook
[chemicalbook.com]

. rsc.org [rsc.org]

. rsc.org [rsc.org]

. 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR spectrum [chemicalbook.com]

. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum [chemicalbook.com]
. pdf.benchchem.com [pdf.benchchem.com]

. ossila.com [ossila.com]

°
(] (0] ~ (@] (2] ey w

. hbinno.com [nbinno.com]

¢ 10. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs
[shlzpharma.com]

¢ 11. pubchem.ncbi.nim.nih.gov [pubchem.ncbi.nim.nih.gov]
e 12. tcichemicals.com [tcichemicals.com]

¢ To cite this document: BenchChem. [Core Compound Identity and Physicochemical
Properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2815113#5-bromo-4-fluoropyridin-2-1h-one-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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